Ethyl (4-Hydroxybutyl) Succinate
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Overview
Description
Ethyl (4-Hydroxybutyl) Succinate: is an organic compound that belongs to the class of esters It is derived from succinic acid and 4-hydroxybutanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (4-Hydroxybutyl) Succinate can be synthesized through the esterification of succinic acid with 4-hydroxybutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-Hydroxybutyl) Succinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-oxobutyl succinate.
Reduction: Formation of 4-hydroxybutyl alcohol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Ethyl (4-Hydroxybutyl) Succinate is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of polymers and copolymers.
Biology: In biological research, this compound can be used as a substrate in enzymatic reactions to study metabolic pathways involving succinate and 4-hydroxybutanol.
Industry: In the industrial sector, it is used in the production of biodegradable plastics and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of Ethyl (4-Hydroxybutyl) Succinate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as succinate dehydrogenase and 4-hydroxybutyrate dehydrogenase. These enzymes catalyze the conversion of the compound into succinate and 4-hydroxybutyrate, which are further metabolized in the citric acid cycle.
Comparison with Similar Compounds
- Butyl Succinate
- Methyl (4-Hydroxybutyl) Succinate
- Ethyl Succinate
Comparison: this compound is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The hydroxyl group provides additional functionality, making it more versatile in synthetic applications.
Properties
Molecular Formula |
C10H18O5 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-O-ethyl 4-O-(4-hydroxybutyl) butanedioate |
InChI |
InChI=1S/C10H18O5/c1-2-14-9(12)5-6-10(13)15-8-4-3-7-11/h11H,2-8H2,1H3 |
InChI Key |
GVJFAKFIKHUCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)OCCCCO |
Origin of Product |
United States |
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